molecular formula C20H24N2O3 B5518392 methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate

methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate

Cat. No.: B5518392
M. Wt: 340.4 g/mol
InChI Key: IUWSCLHTWIEDKI-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.17869263 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research on triazole derivatives, including compounds synthesized using piperazine as a component, has demonstrated antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate activities against test microorganisms (Bektaş et al., 2010). This suggests that methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate could potentially be explored for antimicrobial applications, given its structural similarity to active compounds.

X-ray Crystallography

The structural analysis of related compounds, such as triazenes and piperazine derivatives, via X-ray crystallography has provided detailed insights into their conformation and electronic structure. For example, the crystal structures of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and related compounds have been determined, shedding light on their unique conformations (Little et al., 2008). This indicates the potential for using this compound in structural studies that contribute to the understanding of molecular geometry and electronic interactions.

Synthesis of Biological Active Derivatives

The synthesis of various derivatives from structurally related compounds has been explored for their biological activities. For instance, derivatives of piperazine and benzoic acid have shown promising results in terms of cytotoxicity and potential antiproliferative effects against human leukemic cells (Sharath Kumar et al., 2014). This highlights the possibility of synthesizing and investigating derivatives of this compound for similar biological applications.

Properties

IUPAC Name

methyl 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-19-6-4-3-5-18(19)22-13-11-21(12-14-22)15-16-7-9-17(10-8-16)20(23)25-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWSCLHTWIEDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.